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Abstract
DA-302168S is a novel, orally bioavailable small-molecule glucagon-like peptide-1 receptor

(GLP-1R) agonist currently under investigation as a therapeutic agent for type 2 diabetes and

obesity. As an alternative to injectable peptide-based GLP-1R agonists, DA-302168S offers the

potential for improved patient compliance and convenience. Preclinical and early-phase clinical

studies have demonstrated its promising safety, pharmacokinetic, and pharmacodynamic

profiles. This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, mechanism of action, and available data on the efficacy and safety

of DA-302168S, along with detailed experimental protocols for key studies.

Chemical Structure and Physicochemical Properties
DA-302168S is a synthetic small molecule with the following identifiers and properties:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15569558?utm_src=pdf-interest
https://www.benchchem.com/product/b15569558?utm_src=pdf-body
https://www.benchchem.com/product/b15569558?utm_src=pdf-body
https://www.benchchem.com/product/b15569558?utm_src=pdf-body
https://www.benchchem.com/product/b15569558?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₃₃H₂₄ClF₂N₃O₅

Molecular Weight 616.01 g/mol

CAS Number 2969158-02-7

Appearance Not publicly available

Solubility Not publicly available

Chemical Structure

A definitive 2D structure or SMILES string for

DA-302168S is not yet publicly available in the

searched resources.

Mechanism of Action and Signaling Pathway
DA-302168S functions as a selective agonist of the glucagon-like peptide-1 receptor (GLP-1R),

a G-protein coupled receptor.[1] The activation of GLP-1R by DA-302168S initiates a

downstream signaling cascade, primarily through the activation of adenylyl cyclase, leading to

an increase in intracellular cyclic AMP (cAMP).[1][2] This signaling pathway mediates the

various physiological effects of GLP-1, including glucose-dependent insulin secretion,

suppression of glucagon release, delayed gastric emptying, and promotion of satiety.[1][2]
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Figure 1: Simplified GLP-1 Receptor Signaling Pathway.

Preclinical Pharmacology

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b15569558?utm_src=pdf-body
https://file.medchemexpress.com/batch_PDF/HY-172811/DA-302168S-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/product/b15569558?utm_src=pdf-body
https://file.medchemexpress.com/batch_PDF/HY-172811/DA-302168S-DataSheet-MedChemExpress.pdf
https://pubmed.ncbi.nlm.nih.gov/40257122/
https://file.medchemexpress.com/batch_PDF/HY-172811/DA-302168S-DataSheet-MedChemExpress.pdf
https://pubmed.ncbi.nlm.nih.gov/40257122/
https://www.benchchem.com/product/b15569558?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Potency and Selectivity
DA-302168S has demonstrated potent agonist activity at the human GLP-1 receptor.

Assay Parameter Result

GLP-1R Activation EC₅₀ 1.32 nM[1]

EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which

induces a response halfway between the baseline and maximum after a specified exposure

time.

Selectivity studies have shown that DA-302168S has minimal to no agonist activity at related

receptors such as the glucagon-like peptide-2 receptor (GLP-2R) and the glucagon receptor

(GCGR).

In Vivo Efficacy in Animal Models
Preclinical studies in animal models have shown that oral administration of DA-302168S leads

to:

Glucose Reduction: Effective lowering of blood glucose levels.[1][2]

Appetite Suppression: Significant reduction in food intake.[1]

Clinical Pharmacology - Phase I Studies
A first-in-human, randomized, double-blind, placebo-controlled Phase I study was conducted to

evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of DA-
302168S in healthy adults and overweight/obese individuals. The study consisted of a single

ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.[2]

Pharmacokinetics
The pharmacokinetic profile of DA-302168S was found to be dose-proportional with moderate

inter-individual variability.[3]
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Study Phase Dose Range Key Findings

SAD 2.5 mg - 50 mg
Dose-proportional increase in

exposure.[3]

MAD 7.5 mg - 30 mg QD
Achieved steady-state

concentrations.

Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from these

studies are not yet publicly available in detail.
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Figure 2: Phase I Clinical Trial Workflow.

Pharmacodynamics and Efficacy
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In the MAD phase involving overweight and obese participants, DA-302168S demonstrated

significant and dose-dependent efficacy.

Parameter
DA-302168S (7.5 mg - 30
mg QD)

Placebo

Mean Weight Loss -5.67% to -7.26% -2.90%

Treatment with DA-302168S was also associated with significant metabolic improvements,

including:

Reduced glucose fluctuations.[2]

Lowered HbA1c levels.[2]

Optimized lipid profiles.[2]

Safety and Tolerability
DA-302168S was generally well-tolerated in the Phase I study.[3]

Most Common Adverse Events: Gastrointestinal events, primarily nausea.[3]

hERG Liability: Preclinical safety assessments revealed a low risk of hERG channel

inhibition, with an IC₅₀ > 30 μM.[1][2]

Experimental Protocols
In Vitro cAMP Activation Assay

Objective: To determine the potency of DA-302168S in activating the GLP-1 receptor.

Methodology:

Cells stably expressing the human GLP-1 receptor (e.g., CHO or HEK293 cells) are

cultured in appropriate media.

Cells are seeded into multi-well plates and incubated until confluent.
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On the day of the assay, the culture medium is replaced with a stimulation buffer

containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

DA-302168S is serially diluted to a range of concentrations and added to the cells.

Following a defined incubation period at 37°C, the cells are lysed.

The intracellular cAMP concentration in the cell lysates is quantified using a competitive

immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-

linked immunosorbent assay (ELISA).

The resulting data are plotted as a dose-response curve to calculate the EC₅₀ value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Animal
Models

Objective: To evaluate the effect of DA-302168S on glucose metabolism.

Methodology:

Experimental animals (e.g., mice or rats) are fasted overnight.

A baseline blood glucose measurement is taken.

DA-302168S or a vehicle control is administered orally at a predetermined time before the

glucose challenge.

A concentrated glucose solution is administered orally via gavage.

Blood glucose levels are measured at various time points post-glucose administration

(e.g., 15, 30, 60, 90, and 120 minutes).

The area under the curve (AUC) for blood glucose is calculated to assess the overall effect

on glucose tolerance.

Food Intake Study in Animal Models
Objective: To assess the effect of DA-302168S on appetite.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15569558?utm_src=pdf-body
https://www.benchchem.com/product/b15569558?utm_src=pdf-body
https://www.benchchem.com/product/b15569558?utm_src=pdf-body
https://www.benchchem.com/product/b15569558?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Animals are individually housed to allow for accurate food intake measurement.

Following an acclimatization period, animals are fasted for a defined period to standardize

hunger levels.

DA-302168S or a vehicle control is administered orally.

A pre-weighed amount of food is provided, and the amount consumed is measured at

various time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing.

The cumulative food intake is calculated and compared between the treatment and control

groups.

hERG Safety Assay
Objective: To assess the potential for DA-302168S to inhibit the hERG potassium channel, a

key indicator of proarrhythmic risk.

Methodology:

A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

The whole-cell patch-clamp technique is employed to record the hERG current.

After establishing a stable baseline current, DA-302168S is applied to the cells at a range

of concentrations.

The effect of each concentration on the hERG current is measured.

The percentage of current inhibition is plotted against the drug concentration to determine

the IC₅₀ value.

Future Directions
DA-302168S has successfully completed Phase I clinical trials and is currently undergoing

Phase II studies to further evaluate its efficacy and safety in a larger patient population with
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type 2 diabetes and obesity.[1][2] The results of these ongoing trials will be crucial in

determining the future therapeutic role of this promising oral GLP-1 receptor agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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